5-Bromoisoquinoline-1,3(2H,4H)-dione
Overview
Description
5-Bromoisoquinoline-1,3(2H,4H)-dione is a useful research compound. Its molecular formula is C9H6BrNO2 and its molecular weight is 240.05 g/mol. The purity is usually 95%.
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Scientific Research Applications
Drug Screening and Pharmacokinetics : 5-bromoisoquinoline may be used in drug screening and pharmacokinetics (Brown & Gouliaev, 2004).
Synthesis of Heterocyclic Compounds : This chemical is instrumental in synthesizing heterocyclic compounds such as 2-aminoisoquinoline-1,3-(2H,4H)-dione and 2-phenylisoquinoline-1,3 (Shaheen, Saleh, & Gafaar, 2020).
Pyrimidine-anulated Heterocycles Synthesis : It is used in the synthesis of pyrimidine-anulated heterocycles (Majumdar & Mukhopadhyay, 2003).
Scaffold for Preparation of Aryltetrahydroisoquinolines : It serves as a scaffold for the preparation of 4-aryltetrahydroisoquinolines and 4-monofluoro-substituted isoquinoline-1,3-diones (Golushko et al., 2019).
Research on Complex Mixtures and Products : It is used for its complex mixtures and various products (Niopas & Smail, 1991).
HIV-1 Integrase and Reverse Transcriptase RNase H Domain Inhibition : Although it has high cellular cytotoxicity, it serves as a dual inhibitor of HIV-1 integrase and the reverse transcriptase RNase H domain (Billamboz et al., 2008).
Antibacterial Drug with DNA Gyrase Inhibition : This compound shows potential as a new antibacterial drug with DNA gyrase inhibition capabilities, demonstrating antimicrobial activity on various bacteria (Alagumuthu et al., 2018).
Antitumor Agents : Certain derivatives of 5-Bromoisoquinoline-1,3(2H,4H)-dione, like 4-(benzylaminomethylene)isoquinoline-1,3-(2H,4H)-diones, are potential antitumor agents (Tsou et al., 2009).
Human Immunodeficiency Virus Type 1 Integrase Inhibitors : A novel series of 2-hydroxyisoquinoline-1,3(2H,4H)-diones show strong inhibitors of human immunodeficiency virus type 1 integrase (Suchaud et al., 2014).
Inhibition of Tumor Growth : 2-Arylisoquinoline-1,3(2H,4H)-diones have shown potential in inhibiting tumor growth in a mouse PANC-1 xenograft model (Kang et al., 2014).
Hepatitis B Virus Replication Inhibition : It is effective in blocking the replication of the Hepatitis B virus (Cai et al., 2014).
Properties
IUPAC Name |
5-bromo-4H-isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO2/c10-7-3-1-2-5-6(7)4-8(12)11-9(5)13/h1-3H,4H2,(H,11,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CACLOLOIHLURKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC=C2Br)C(=O)NC1=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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